molecular formula C20H18FNO4S2 B12216405 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide

Cat. No.: B12216405
M. Wt: 419.5 g/mol
InChI Key: VQPWIFFTKDAZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core. Its structure includes two distinct substituents:

  • [5-(4-Fluorophenyl)furan-2-yl]methyl group: A furan moiety substituted with a 4-fluorophenyl group, contributing lipophilicity and π-π stacking capabilities.

The sulfone group likely improves metabolic stability compared to non-oxidized sulfur analogs, a feature critical for drug development .

Properties

Molecular Formula

C20H18FNO4S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18FNO4S2/c21-15-5-3-14(4-6-15)18-8-7-17(26-18)12-22(16-9-11-28(24,25)13-16)20(23)19-2-1-10-27-19/h1-8,10,16H,9,11-13H2

InChI Key

VQPWIFFTKDAZNA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic scaffolds. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties
Target Compound C₁₉H₁₇FNO₄S₂* ~421.5 g/mol - 4-Fluorophenyl-furan
- Sulfone group
Potential enhanced stability and binding affinity due to sulfone moiety .
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide C₂₀H₁₇Cl₂NO₄S₂ 470.4 g/mol - 3,4-Dichlorophenyl-furan Increased steric bulk and lipophilicity; may alter target selectivity.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide C₁₉H₁₉NO₅S 397.4 g/mol - Benzofuran core
- Methyl group
Benzofuran enhances aromaticity; methyl group may reduce solubility.
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 g/mol - Nitrothiophene
- Methoxyphenyl-thiazole
Antibacterial activity; nitro group may confer reactivity but lower stability.
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₅FN₂OS 318.4 g/mol - Tetrahydrobenzothiophene
- 2-Fluorophenyl
Demonstrated anti-inflammatory and anticancer activities.

Key Findings

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound offers balanced lipophilicity and electronic effects compared to the 3,4-dichlorophenyl analog (), which may improve membrane permeability while reducing toxicity . Sulfone groups (as in the target compound) enhance metabolic stability compared to non-oxidized thiophene derivatives (e.g., ), which are prone to oxidative degradation .

However, this may reduce solubility . Nitrothiophene derivatives () exhibit antibacterial activity but face stability challenges due to the nitro group’s electron-withdrawing effects .

Synthesis and Purity :

  • The target compound’s synthesis likely involves coupling reactions similar to (using HATU and triethylamine), but purity data are unavailable. In contrast, analogs like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide achieve 99.05% purity, suggesting optimized protocols .

Pharmacological Potential: Thiophene-carboxamide derivatives (e.g., ) show broad activities, implying the target compound may share similar mechanisms, such as enzyme inhibition or receptor modulation .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide, a compound with a complex thiophene structure, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antioxidant and anticancer activities, as well as its synthesis and structure.

Chemical Structure and Properties

The molecular formula of the compound is C21H27NO4S2C_{21}H_{27}N_{O4}S_{2}, with a molecular weight of 421.6 g/mol. The structure consists of a thiophene core substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability to neutralize free radicals.

Findings:

  • The compound demonstrated significant radical scavenging capabilities, with an activity level comparable to established antioxidants such as ascorbic acid.
  • In comparative studies, derivatives of similar thiophene structures have shown enhanced antioxidant properties, indicating that modifications can lead to improved efficacy .

Anticancer Activity

The anticancer potential of the compound was assessed against various cancer cell lines using the MTT assay, which evaluates cell viability.

Case Studies:

  • Human Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231):
    • The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective action against certain cancer types.
    • The IC50 values indicated that structural modifications could enhance potency against specific cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that include the formation of thiophene rings and subsequent functional group modifications.

SAR Insights:

  • Variations in substituents on the thiophene core significantly affect biological activity.
  • For instance, compounds with electron-withdrawing groups demonstrated increased antioxidant and anticancer activities .

Comparative Analysis of Biological Activities

CompoundAntioxidant Activity (DPPH IC50)Anticancer Activity (U-87 IC50)Notes
This compoundComparable to Ascorbic AcidHigher cytotoxicity observedEffective against glioblastoma
Related Thiophene Derivative1.37 times higher than Ascorbic AcidLower cytotoxicityModifications led to decreased efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.